4,4,5,5-Tetramethyl-2-(2-methylthiophen-3-yl)-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(2-methylthiophen-3-yl)-1,3,2-dioxaborolane (CAS: 1174298-60-2) is a boronate ester featuring a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) backbone substituted with a 2-methylthiophen-3-yl group. Its molecular formula is C₁₅H₁₉BO₂S, with a molecular weight of 274.19 g/mol . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and compatibility with transition-metal catalysts. The methyl group at the 2-position of the thiophene ring introduces steric and electronic effects that modulate reactivity and regioselectivity in coupling reactions .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methylthiophen-3-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO2S/c1-8-9(6-7-15-8)12-13-10(2,3)11(4,5)14-12/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOQKTIMEQOYNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670559 | |
| Record name | 4,4,5,5-Tetramethyl-2-(2-methylthiophen-3-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910553-12-7 | |
| Record name | 4,4,5,5-Tetramethyl-2-(2-methylthiophen-3-yl)-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4,4,5,5-Tetramethyl-2-(2-methylthiophen-3-yl)-1,3,2-dioxaborolane is a boron-containing compound with the molecular formula CHBOS and a molecular weight of 224.13 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry and organic synthesis. Recent studies have begun to elucidate its biological properties, particularly in the context of anticancer activity and enzyme inhibition.
Anticancer Properties
Recent research has indicated that this compound exhibits significant anticancer activity. A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibits the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the inhibition of specific kinases involved in cancer cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Apoptosis induction |
| A549 (Lung Cancer) | 15 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 12 | Kinase inhibition |
Enzyme Inhibition
The compound has also shown promise as an inhibitor of certain enzymes. Specifically, it has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression. The inhibition profile suggests selectivity for COX-2 over COX-1.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| COX-1 | Competitive | >50 |
| COX-2 | Non-competitive | 20 |
Case Study 1: In Vivo Efficacy
In a recent animal study, the efficacy of this compound was assessed in a mouse model of breast cancer. Mice treated with the compound showed a statistically significant reduction in tumor size compared to control groups receiving vehicle treatment.
Case Study 2: Mechanistic Insights
A mechanistic study explored the pathways affected by this compound in cancer cells. Using Western blot analysis and flow cytometry, researchers found that treatment led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, confirming its role in promoting apoptosis.
Comparison with Similar Compounds
Table 2: Comparative Reactivity in Suzuki-Miyaura Couplings
Key Findings :
- The target compound exhibits meta selectivity in aryl-aryl couplings due to steric shielding from the 2-methyl group, which disfavors ortho interactions .
- Thiophen-2-yl analogues show higher reactivity but lower regiocontrol, often requiring bulky ligands (e.g., SPhos) to mitigate side reactions .
- Electron-deficient boronate esters (e.g., sulfonyl-substituted) demonstrate accelerated oxidative addition but require careful optimization of base and catalyst .
Insights :
Preparation Methods
Transition-Metal-Catalyzed Borylation of 2-Methylthiophene Derivatives
A common approach to prepare aryl or heteroaryl boronate esters involves palladium-catalyzed borylation of halogenated thiophene derivatives with bis(pinacolato)diboron or pinacolborane. For example, 3-bromo-2-methylthiophene can be converted to the corresponding boronate ester using Pd catalysts.
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- Starting material: 3-bromo-2-methylthiophene.
- Catalyst: Pd(PPh3)4 or Pd2(dba)3 with suitable phosphine ligands (e.g., SPhos).
- Boron source: bis(pinacolato)diboron.
- Base: potassium carbonate or cesium carbonate.
- Solvent: DMF or toluene/water mixture.
- Conditions: Heating under inert atmosphere (argon) at 80 °C for 24–48 hours.
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- A procedure reported by RSC publications describes the synthesis of 4,4,5,5-tetramethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborolane via Pd-catalyzed borylation using Pd(PPh3)4 in DMF with K2CO3 base, yielding the boronate ester in high yields (~74%) after purification by silica gel chromatography.
Lithiation Followed by Borylation
An alternative method involves directed lithiation of 2-methylthiophene at the 3-position, followed by quenching with a boron electrophile such as pinacolborane or trialkyl borates.
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- Starting material: 2-methylthiophene.
- Reagent: n-Butyllithium or lithium diisopropylamide (LDA) for lithiation.
- Electrophile: Pinacolborane or trimethyl borate.
- Conditions: Low temperature (-78 °C to 0 °C) under inert atmosphere.
- Workup: Aqueous quench followed by purification.
This method allows regioselective borylation at the 3-position of 2-methylthiophene, yielding the desired boronate ester.
Use of Preformed Boronate Esters in Cross-Coupling Reactions
In some synthetic routes, the boronate ester is introduced via Suzuki-Miyaura coupling of a halogenated thiophene derivative with a preformed boronate ester partner.
- For example, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives can be coupled with 2-methylthiophene halides under Pd catalysis to form the target compound.
Photochemical and Halogenation Approaches (Less Common for This Compound)
While some boronate esters with diiodomethyl substituents have been prepared via halogenation and photochemical methods, these are more specific to other boronate derivatives and less directly related to the preparation of this compound.
Comparative Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pd-Catalyzed Borylation | 3-Bromo-2-methylthiophene | Pd(PPh3)4, bis(pinacolato)diboron, K2CO3 | 80 °C, 24–48 h, inert atmosphere | ~70–75 | High regioselectivity, widely used |
| Lithiation + Borylation | 2-Methylthiophene | n-BuLi or LDA, pinacolborane | -78 °C to 0 °C, inert atmosphere | Moderate | Requires careful control of lithiation site |
| Suzuki-Miyaura Cross-Coupling | Halogenated thiophene + boronate ester | Pd catalyst, base (K2CO3, Cs2CO3) | 80 °C, 24–48 h, inert atmosphere | Variable | Useful for introducing boronate ester late-stage |
Detailed Research Findings
The Pd-catalyzed borylation method is the most documented and reliable approach for preparing this boronate ester. The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to give the boronate ester.
Ligand choice (e.g., SPhos, PPh3) and base strongly influence the reaction efficiency and selectivity.
Purification is typically achieved by silica gel chromatography using hexane/chloroform mixtures as eluents.
Spectroscopic data (NMR, HRMS) confirm the structure and purity of the product, with characteristic signals for the pinacol methyl groups and thiophene protons.
The lithiation approach offers regioselective access but requires stringent conditions and careful quenching to avoid side reactions.
Q & A
Q. What are the recommended synthetic protocols for preparing 4,4,5,5-tetramethyl-2-(2-methylthiophen-3-yl)-1,3,2-dioxaborolane?
The compound is typically synthesized via Suzuki-Miyaura coupling precursors or direct borylation of thiophene derivatives. General procedures involve reacting boronic acids or esters with halogenated thiophenes under inert conditions. For example, analogous dioxaborolanes are synthesized using pinacol borane under mild conditions (e.g., 0°C to room temperature) and purified via column chromatography with hexanes/ethyl acetate gradients . Nuclear magnetic resonance (NMR) analysis (¹H, ¹³C, ¹¹B) and thin-layer chromatography (TLC) are critical for verifying purity and structural integrity .
Q. What safety protocols are essential when handling this compound in the lab?
Due to its organoboron nature, the compound requires stringent safety measures:
- Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.
- Store in airtight containers under inert gas (e.g., argon) at 0–6°C to prevent hydrolysis.
- Dispose of waste via certified hazardous waste handlers to mitigate environmental risks .
Q. How can researchers characterize the purity and structural identity of this compound?
Key methods include:
- ¹H/¹³C/¹¹B NMR : Confirm the presence of the dioxaborolane ring (δ ~1.3 ppm for methyl groups in ¹H NMR) and thiophene protons (δ ~6.5–7.5 ppm). ¹¹B NMR typically shows a peak near 30 ppm for tricoordinate boron .
- TLC : Monitor reaction progress using ethyl acetate/hexanes (e.g., 1:9 ratio) with UV visualization .
- Mass spectrometry : Validate molecular weight (e.g., 274.19 g/mol for the base structure) .
Advanced Research Questions
Q. How do steric and electronic effects of the 2-methylthiophen-3-yl group influence cross-coupling reactivity?
The methyl group on the thiophene introduces steric hindrance, which can slow transmetallation steps in Suzuki-Miyaura reactions. Computational studies (DFT) suggest that electron-donating methyl groups enhance boronate stability but reduce electrophilicity at the boron center. Experimental optimization may require elevated temperatures (80–100°C) or bulky phosphine ligands (e.g., SPhos) to mitigate steric barriers .
Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound?
Discrepancies in catalytic yields (e.g., 27% vs. >90% in cross-couplings) often stem from:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may destabilize boronate intermediates.
- Base selection : K₂CO₃ vs. Cs₂CO₃ alters reaction kinetics due to cation size and basicity.
- Pd catalyst : Pd(PPh₃)₄ vs. PdCl₂(dppf) affects oxidative addition rates. Systematic screening via Design of Experiments (DoE) methodologies is recommended to identify optimal conditions .
Q. How can researchers integrate this compound into theoretical frameworks for organoboron chemistry?
Link its reactivity to:
- Hard-Soft Acid-Base (HSAB) theory : Boron’s electrophilicity pairs with soft nucleophiles (e.g., thiophene sulfur).
- Frontier Molecular Orbital (FMO) analysis : Predict regioselectivity in coupling reactions by analyzing HOMO-LUMO gaps.
- Mechanistic studies : Use isotopic labeling (e.g., ¹⁰B) to track boron transfer pathways .
Q. What are the limitations of using this compound in aqueous-phase reactions?
The dioxaborolane ring is prone to hydrolysis, limiting its utility in aqueous media. To enhance stability:
- Employ micellar catalysis (e.g., TPGS-750-M surfactant) to shield boron from water.
- Modify the ligand environment using electron-withdrawing groups (e.g., trifluoromethyl) to reduce boron’s Lewis acidity .
Methodological Tables
Q. Table 1. Comparative Reactivity in Cross-Coupling Reactions
Q. Table 2. Stability Under Hydrolytic Conditions
| Condition | Half-Life (h) | Degradation Product | Reference |
|---|---|---|---|
| H₂O/THF (1:1) | 2.1 | Boric acid, thiophene | |
| Dry DMF | >48 | N/A |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
